molecular formula C17H19N3O2 B6133416 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B6133416
M. Wt: 297.35 g/mol
InChI Key: VAXGXZHCFIDMPF-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety linked to a cyclohexanedione structure

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The cyclohexanedione component may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to the combination of the benzimidazole and cyclohexanedione structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2)7-14(21)11(15(22)8-17)9-18-10-16-19-12-5-3-4-6-13(12)20-16/h3-6,9,21H,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXGXZHCFIDMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2=NC3=CC=CC=C3N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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